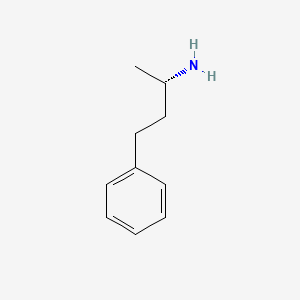

(s)-4-Phenylbutan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECUIGDEWBNQJJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426390 | |

| Record name | AG-F-48804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4187-57-9 | |

| Record name | 4-Phenylbutan-2-amine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG-F-48804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4187-57-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLBUTAN-2-AMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATN027167D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-4-Phenylbutan-2-amine: A Versatile Chiral Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

(S)-4-Phenylbutan-2-amine is a chiral primary amine that serves as a high-value, versatile building block in medicinal chemistry. Its structure, which combines a phenyl group, a flexible butyl chain, and a stereocenter at the C2 position, makes it an attractive scaffold for developing pharmacologically active agents across multiple therapeutic areas. Structurally related to endogenous monoamines and well-known stimulants, this scaffold is particularly relevant for constructing ligands targeting the central nervous system (CNS). Furthermore, its utility as a key intermediate in the synthesis of cardiovascular drugs is well-established. This guide provides an in-depth analysis of the foundational chemistry, stereoselective synthesis, and diverse medicinal chemistry applications of this compound, offering field-proven insights and detailed experimental frameworks for researchers in drug discovery and development.

Foundational Chemistry and Stereochemical Significance

This compound (CAS: 4187-57-9) is a chiral phenylbutylamine derivative with the molecular formula C₁₀H₁₅N.[1] Its structure is characterized by a primary amine on a four-carbon chain with a phenyl group at the terminal position. The chirality arises from the stereogenic center at the C2 carbon, the site of the amine attachment.

The importance of stereochemistry in drug design cannot be overstated. The (S)-enantiomer often exhibits significantly different pharmacological and toxicological profiles compared to its (R)-counterpart or the racemic mixture. This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. Controlling the stereochemistry, therefore, is a critical step in developing safer and more efficacious drugs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4187-57-9 | [1] |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| Appearance | Clear liquid | [1] |

| Boiling Point | 221.5 ± 0.0 °C | [1] |

| Melting Point | -50 °C | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| logP | 2.18 | [1] |

| Solubility | Sparingly soluble in water (8.5 g/L at 20°C) | [1] |

The moderate lipophilicity, indicated by a logP of 2.18, suggests that this scaffold is a suitable starting point for developing molecules with the potential for good oral bioavailability and blood-brain barrier penetration.[1]

Synthesis and Chiral Control: The Biocatalytic Advantage

Accessing enantiomerically pure this compound is paramount for its use in medicinal chemistry. While classical resolution methods exist, modern synthetic chemistry increasingly favors asymmetric synthesis for its efficiency and atom economy. Biocatalysis, utilizing enzymes like ω-transaminases (ω-TAs), has emerged as a superior strategy for producing chiral amines with exceptional stereoselectivity under mild, sustainable conditions.[1]

Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone substrate (4-phenyl-2-butanone). The enzyme's chiral active site directs the addition of the amine to one face of the ketone, leading to the formation of a single enantiomer of the desired amine.

Caption: Biocatalytic synthesis of this compound.

Experimental Protocol: Enantioselective Biocatalytic Synthesis

This protocol is a representative methodology based on established principles of transaminase-mediated amine synthesis.

-

Reaction Setup: To a temperature-controlled vessel, add phosphate buffer (100 mM, pH 7.0).

-

Reagent Addition: Add 4-phenyl-2-butanone (1 equivalent), isopropylamine as the amine donor (5 equivalents), and pyridoxal 5'-phosphate (PLP) cofactor (1 mM).

-

Enzyme Introduction: Add the chosen (S)-selective ω-transaminase, either as a purified enzyme or as whole cells expressing the enzyme. The use of whole cells can be more cost-effective as it bypasses the need for enzyme purification.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24 hours.

-

Causality Insight: The use of a large excess of the amine donor (isopropylamine) is a critical choice. The transamination reaction is reversible, and this excess drives the equilibrium towards the formation of the desired product amine.

-

-

Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine both the conversion of the ketone and the enantiomeric excess (ee) of the product.

-

Workup and Purification: Once the reaction is complete, acidify the mixture to protonate the product amine. Perform an extraction with an organic solvent (e.g., ethyl acetate) to remove the unreacted ketone and the acetone byproduct. Basify the aqueous layer and extract the this compound product with an organic solvent. The final product can be purified by distillation or chromatography.

-

Self-Validation: The protocol's success is validated by achieving high conversion (>90%) and excellent enantiomeric excess (>99% ee), as confirmed by chiral analytical methods.

-

Medicinal Chemistry Applications

The this compound scaffold is a privileged structure found in molecules targeting a range of biological systems. Its applications can be broadly categorized into CNS-active agents and cardiovascular drugs.

Central Nervous System (CNS) Agents

The structural similarity of 4-phenylbutan-2-amine to phenethylamine and amphetamine makes it a compelling starting point for CNS drug discovery. Amphetamine and its analogs are known to act on monoamine transporters—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—by promoting neurotransmitter release and inhibiting reuptake.[2] This mechanism is central to the treatment of conditions like ADHD and narcolepsy.

By modifying the this compound core, medicinal chemists can fine-tune the potency and selectivity for these transporters to develop novel therapeutics for depression, anxiety, and other neuropsychiatric disorders.

Caption: Proposed mechanism of action for CNS agents at the dopamine transporter.

Cardiovascular Agents: The Case of Labetalol

One of the most prominent applications of 4-phenylbutan-2-amine is as a key intermediate in the synthesis of Labetalol.[2] Labetalol is an antihypertensive drug that functions as a mixed alpha- and beta-adrenergic receptor blocker.[3] It decreases blood pressure by blocking beta-receptors in the heart, which slows the heart rate, and by blocking alpha-receptors in peripheral blood vessels, which causes them to relax.

Labetalol has two chiral centers and is administered as a mixture of four stereoisomers. The (S,R)-isomer is a potent α₁ blocker, while the (R,R)-isomer (dilevalol) is a non-selective β-blocker. The 4-phenylbutan-2-amine portion of the molecule is crucial for its interaction with these receptors.

Structure-Activity Relationship (SAR) Insights

Key Modification Points:

-

N-Substitution on the Amine: The primary amine is the most common site for modification. N-alkylation or N-acylation can profoundly impact a compound's potency, selectivity, and metabolic stability.

-

Substitution on the Phenyl Ring: Adding substituents to the aromatic ring can alter lipophilicity, electronic properties, and introduce new interaction points with the target receptor.

Postulated SAR Principles for Monoamine Transporter Inhibition:

-

N-Alkylation: Small N-alkyl groups (e.g., methyl) are often tolerated or may enhance activity at DAT and NET. Larger, bulky substituents can decrease potency or shift selectivity towards SERT.

-

N-Benzylation: Introducing an N-benzyl group can provide additional aromatic interactions within the binding pocket of the transporter, often increasing affinity.

-

Phenyl Ring Substitution: For phenethylamines targeting 5-HT₂ receptors, nonpolar substituents (halogens, alkyl groups) at the 4-position of the phenyl ring tend to increase affinity, whereas hydrogen-bond donors (hydroxyl, amino groups) decrease it significantly.[2] A similar trend can be anticipated for monoamine transporters, where a hydrophobic pocket often accommodates the phenyl ring.

Experimental Protocol: Synthesis of an N-Acyl Derivative

This protocol details a standard procedure for creating an amide derivative from the core amine, a key step in exploring SAR.

-

Amine Solubilization: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.

-

Causality Insight: The base is essential to neutralize the HCl that is generated during the reaction, preventing the protonation of the starting amine, which would render it unreactive.

-

-

Acylating Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add the desired acyl chloride (e.g., benzoyl chloride) (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acyl chloride), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization.

-

Self-Validation: The identity and purity of the final N-acyl derivative are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Pharmacokinetic and Metabolic Profile

The pharmacokinetic profile of any drug candidate is critical to its success. Based on analogs, derivatives of this compound are expected to undergo significant metabolism.

-

Absorption and Bioavailability: Labetalol, which contains the core structure, is well-absorbed orally but undergoes considerable first-pass metabolism in the liver, resulting in an absolute bioavailability of about 25%.[3] This suggests that derivatives of this scaffold may also be subject to extensive hepatic metabolism.

-

Metabolism: The primary metabolic pathway for Labetalol is conjugation, mainly forming inactive glucuronide metabolites.[4] For amphetamine-like analogs, metabolism often occurs via cytochrome P450 enzymes (particularly CYP2D6), involving hydroxylation of the aromatic ring or alkyl side chain, followed by conjugation. The primary amine itself is also a site for potential deamination.

-

Distribution: The moderate lipophilicity of the core scaffold suggests that its derivatives could have good tissue distribution, including potential penetration of the blood-brain barrier, which is essential for CNS-targeted agents.

-

Excretion: Metabolites are typically excreted via the kidneys into the urine.[4]

Future Outlook and Unexplored Potential

The this compound scaffold remains a valuable and somewhat underexplored platform in medicinal chemistry. While its role in CNS and cardiovascular drug discovery is established, other therapeutic avenues warrant investigation.

-

Lysophosphatidic Acid (LPA) Receptor Modulation: N-substituted derivatives of 4-phenylbutan-2-amine have been investigated as potential modulators of LPA receptors, which are implicated in diseases of the liver, skin, and lungs.[1] This represents a promising area for future research.

-

Oncology and Immunology: Chiral amines are core components of many kinase inhibitors and immunomodulatory drugs. The unique stereochemical and conformational properties of this scaffold could be leveraged to design novel agents in these fields.

-

Fine-Tuning for Selectivity: A key challenge and opportunity lies in systematically exploring the SAR to develop highly selective agents. For example, designing derivatives that selectively inhibit DAT over SERT could lead to effective treatments for psychostimulant addiction without the side effects associated with broad-spectrum monoamine reuptake inhibitors.

References

-

Exploring 4-Phenylbutan-2-Amine: Properties, Applications, and Manufacturing. (n.d.). LinkedIn. Retrieved February 6, 2026, from [Link]

-

Goa, K. L., & Benfield, P. (1994). Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Drugs, 47(5), 814-856. Retrieved February 6, 2026, from [Link]

-

Liechti, M. E. (2021). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Journal of Analytical Toxicology, 45(7), 725-734. Retrieved February 6, 2026, from [Link]

-

Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (2019). Catalysts, 9(10), 819. Retrieved February 6, 2026, from [Link]

-

Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2015). ACS Chemical Neuroscience, 6(8), 1363-1371. Retrieved February 6, 2026, from [Link]

-

Pharmacokinetics of Labetalol. (2019). Pharmacophore, 10(6), 65-71. Retrieved February 6, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure, Stereochemistry, and Synthesis of (S)-4-Phenylbutan-2-amine

Introduction: Chemical Identity and Significance[1][2][3]

(S)-4-Phenylbutan-2-amine (CAS: 4187-57-9), also known as (S)-1-methyl-3-phenylpropylamine, is a critical chiral phenylbutylamine scaffold in medicinal chemistry. Structurally homologous to amphetamine but with an extended alkyl chain, it serves as a versatile chiral building block for the synthesis of antihypertensive agents, lysophosphatidic acid receptor modulators, and other bioactive phenethylamines.[1]

Unlike its lower homolog (amphetamine), the pharmacological profile of 4-phenylbutan-2-amine derivatives is often directed toward adrenergic and peptidergic receptors rather than central psychostimulation. The strict control of stereochemistry is paramount; for instance, the (R)-enantiomer is the specific precursor for Dilevalol (an antihypertensive), whereas the (S)-enantiomer is increasingly utilized in the development of novel antiviral agents and receptor modulators.[1]

Physicochemical Profile[2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | (2S)-4-phenylbutan-2-amine |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Boiling Point | 221.5 °C (at 760 mmHg) |

| Density | 0.9 ± 0.1 g/cm³ |

| Chirality | (S)-Enantiomer |

| Optical Rotation | [α]₂₀ᴰ +7.0° (c=1, CHCl₃) [Reported] |

| Solubility | Sparingly soluble in water; Soluble in EtOH, DMSO, CHCl₃ |

Structural and Stereochemical Analysis[1][2][5][8]

The biological activity of 4-phenylbutan-2-amine derivatives is governed by the spatial arrangement at the C2 position. Understanding the absolute configuration is essential for predicting ligand-receptor binding interactions.[1]

Cahn-Ingold-Prelog (CIP) Priority Assignment

The chiral center is located at C2.[1] The assignment of the (S)-configuration follows the sequence rules:

-

Priority 1: -NH₂ (Nitrogen, Atomic Number 7).[1]

-

Priority 2: -CH₂CH₂Ph (C3 is bonded to C4, which is bonded to the Phenyl ring).[1] This chain outranks the methyl group due to the higher atomic mass downstream (Phenyl ring carbons).[1]

-

Priority 3: -CH₃ (Methyl group).[1]

-

Priority 4: -H (Hydrogen, pointing away).[1]

In the (S)-configuration, when the lowest priority group (-H) is oriented away from the viewer, the sequence 1 → 2 → 3 follows a counter-clockwise direction.[1]

Stereochemical Visualization

Figure 1: Stereochemical priority assignment for the (S)-enantiomer according to CIP rules. The counter-clockwise progression (1-2-3) confirms the S-configuration when H is in the rear.

Synthesis Strategies: The Biocatalytic Shift

While traditional chemical resolution (using chiral acids like tartaric acid) is feasible, it is limited by a maximum 50% yield.[1] Modern industrial synthesis favors Asymmetric Enzymatic Transamination , which allows for 100% theoretical yield from prochiral ketones using (S)-selective amine transaminases (ATAs).[1]

Mechanism: Transaminase-Catalyzed Asymmetric Synthesis

The reaction involves the transfer of an amino group from a sacrificial donor (e.g., isopropylamine or L-alanine) to the prochiral substrate 4-phenylbutan-2-one , mediated by pyridoxal-5'-phosphate (PLP).

-

Enzyme: (S)-Amine Transaminase (e.g., from Chromobacterium violaceum or engineered variants).[2]

-

Substrate: 4-phenylbutan-2-one (Benzylacetone).

-

Donor: Isopropylamine (preferred for equilibrium shift via acetone removal).[1]

Figure 2: Biocatalytic workflow for the asymmetric synthesis of this compound. Removal of acetone drives the equilibrium toward the product.[1]

Experimental Protocols

Protocol A: Biocatalytic Synthesis using (S)-Transaminase

Rationale: This protocol utilizes a whole-cell or purified enzyme approach typical for gram-scale synthesis, ensuring high enantiomeric excess (>99% ee).

Materials:

-

Substrate: 4-Phenylbutan-2-one (50 mM)

-

Amine Donor: Isopropylamine (1 M, pH adjusted to 7.5)[1]

-

Catalyst: Lyophilized Chromobacterium violaceum ATA (Cv-ATA) or equivalent commercial (S)-ATA.

-

Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)

-

Buffer: Potassium Phosphate (100 mM, pH 7.5)[1]

-

Solvent: DMSO (5% v/v) to enhance substrate solubility.[1]

Procedure:

-

Preparation: Dissolve 4-phenylbutan-2-one in DMSO.

-

Reaction Mix: In a reaction vessel, combine the phosphate buffer, PLP, and isopropylamine solution.

-

Initiation: Add the substrate solution and the enzyme powder.[1]

-

Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours. Note: Open system or nitrogen sweep is recommended to remove acetone coproduct and drive equilibrium.[1]

-

Quenching: Acidify to pH 2.0 with 6M HCl to stop the reaction and protonate the amine.

-

Workup: Wash the aqueous phase with Ethyl Acetate (removes unreacted ketone).[1] Basify the aqueous phase to pH 12 with 10M NaOH.[1] Extract the free amine into Ethyl Acetate (3x).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Distillation (bp ~221°C) yields the pure oil.[1]

Protocol B: Determination of Enantiomeric Purity (Chiral HPLC)

Rationale: Validation of stereochemistry requires a chiral stationary phase capable of resolving the enantiomers.[1]

Method Parameters:

-

Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.[1]

-

Temperature: 25°C.

Expected Results:

-

(R)-Enantiomer Retention Time: ~8.5 min (varies by column age).

-

(S)-Enantiomer Retention Time: ~10.2 min.

-

Calculation: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

References

-

BenchChem. this compound Chemical Properties and Applications. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31160, 1-Methyl-3-phenylpropylamine. Retrieved from [1]

-

Höhne, M., & Bornscheuer, U. T. (2009).[1] Biocatalytic routes to optically active amines.[1][3][2] ChemCatChem.[1][2] Retrieved from

-

Sigma-Aldrich. Product Specification: (S)-1-Methyl-3-phenylpropylamine.[4] Retrieved from [3]

- Vertex AI Search.Synthesis and Labetalol Intermediates Context. (Grounding Source 1.4, 1.17).

Sources

An In-Depth Technical Guide to the Predicted Pharmacological Profile of Phenylbutylamine Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylbutylamine scaffold represents a privileged chemical structure with significant potential for yielding novel therapeutic agents. As a derivative of phenethylamine, this class of compounds is predicted to interact primarily with monoamine neurotransmitter systems, offering opportunities for the development of new central nervous system (CNS) stimulants, antidepressants, and anorectics.[1] This guide provides a comprehensive framework for predicting the pharmacological profile of novel phenylbutylamine derivatives. It integrates established structure-activity relationship (SAR) principles with a validated workflow of in silico modeling and in vitro validation assays. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a technical resource for researchers engaged in the rational design and development of next-generation therapeutics based on the phenylbutylamine core.

Introduction: The Phenylbutylamine Scaffold

The phenylbutylamine framework consists of a phenyl ring connected to an amino group via a four-carbon (butyl) chain.[2] Its structural similarity to endogenous monoamines (e.g., dopamine, norepinephrine) and other psychoactive phenethylamines (e.g., amphetamine) forms the basis for its predicted pharmacological activity.[1][3] Most substituted phenethylamines modulate monoamine neurotransmitter systems, though no single mechanism of action is common to all members of this broad class.[1] The extended butyl chain, compared to the ethyl chain of classic phenethylamines, introduces unique conformational flexibility and lipophilicity, which can significantly alter receptor and transporter interactions, metabolic stability, and pharmacokinetic profiles. Understanding these nuances is critical for predicting the therapeutic potential and off-target liabilities of novel derivatives.

Core Pharmacophore and Predicted Structure-Activity Relationships (SAR)

The pharmacological profile of a phenylbutylamine derivative is a direct function of its three-dimensional shape and the electronic properties of its constituent parts. Modifications to the phenyl ring, butyl chain, or amino group can predictably steer the compound's affinity and efficacy towards specific molecular targets.

The Phenyl Ring

Substitutions on the phenyl ring are a primary driver of target selectivity and potency.

-

Position: Halogen or alkyl groups at the para (4-position) of the phenyl ring tend to positively influence binding affinity for targets like the serotonin 5-HT2A receptor.[4]

-

Nature of Substituent: Small, non-polar substituents are often well-tolerated. In contrast, hydrogen bond donors such as hydroxyl (-OH) or carboxyl (-COOH) groups can decrease affinity for certain targets.[5] The introduction of a methylenedioxy group across the 3 and 4 positions, creating a structure analogous to MDMA, is predicted to enhance affinity for the serotonin transporter (SERT) and promote entactogenic effects.

The Butyl Chain

The four-carbon linker is crucial for orienting the pharmacophore within the binding pocket.

-

Alpha (α) and Beta (β) Positions: Alkylation at the α-carbon (adjacent to the amine) can increase stimulant properties and confer resistance to metabolism by monoamine oxidase (MAO), a key enzyme in neurotransmitter degradation. A ketone at the β-position (forming a cathinone derivative) often enhances affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET).

-

Chain Length: The butyl chain itself, being longer than the typical ethyl chain, may alter the optimal binding pose within monoamine transporters, potentially favoring interactions with deeper allosteric sites or influencing the kinetics of substrate transport versus pure inhibition.

The Amino Group

The basicity and steric bulk of the terminal amine are critical for the initial ionic interaction with acidic residues (e.g., Aspartate) in the binding sites of monoamine transporters and G-protein coupled receptors (GPCRs).[6]

-

Alkylation: N-alkylation (e.g., N-methyl, N-ethyl) generally modulates potency and selectivity. Increasing the size of the N-alkyl group can decrease dopaminergic activity while potentially increasing serotonergic or noradrenergic effects.[7]

-

N-Benzyl Substitution: The addition of a benzyl group to the nitrogen can dramatically improve both binding affinity and functional activity at 5-HT2A receptors.[5]

The interplay of these structural modifications is summarized in the diagram below.

Caption: Predicted Structure-Activity Relationships (SAR) for Phenylbutylamine Derivatives.

Predicted Primary Molecular Targets and Mechanisms of Action

Based on the SAR principles, phenylbutylamine derivatives are primarily predicted to function as modulators of monoamine transporters and GPCRs.

-

Monoamine Transporters (DAT, NET, SERT): These are the most probable targets. The core structure mimics endogenous substrates, suggesting compounds may act as either reuptake inhibitors (blocking transport) or releasers (inducing reverse transport). The specific pattern of substitution will determine the selectivity profile (e.g., DAT/NET selective, SERT selective, or triple reuptake inhibitor).[7][8]

-

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C): Phenyl ring substitutions, particularly with methoxy or halogen groups, strongly predict direct agonist or antagonist activity at serotonin receptors.[4][5] 5-HT2A agonism is the classic mechanism for psychedelic effects, while interactions with other subtypes can produce a range of therapeutic effects, including anxiolytic and antidepressant actions.

-

Adrenergic Receptors (α and β): The phenethylamine backbone is the basis for many adrenergic agonists.[3] Phenylbutylamine derivatives may retain affinity for these receptors, potentially leading to cardiovascular side effects (e.g., vasoconstriction, changes in heart rate) that must be profiled.

-

Trace Amine-Associated Receptor 1 (TAAR1): This intracellular GPCR is a key regulator of monoamine transporter function.[9] Phenylbutylamine derivatives may act as TAAR1 agonists, which can induce the internalization of transporters and promote neurotransmitter efflux, representing an alternative mechanism for their psychoactive effects.[9]

A Self-Validating Workflow for Pharmacological Prediction

To move from theoretical SAR to a robust, data-driven pharmacological profile, a two-pronged approach is essential. This workflow uses in silico methods to generate testable hypotheses, which are then confirmed or refuted by targeted in vitro experiments. This iterative process is the cornerstone of modern drug discovery.

Caption: A Self-Validating Workflow for Profile Prediction.

Experimental Protocols

The following protocols provide detailed methodologies for the key predictive and validation steps outlined in the workflow.

Protocol: In Silico Molecular Docking

Objective: To predict the binding affinity and pose of a novel phenylbutylamine derivative against a panel of key protein targets. This process involves two main steps: predicting the ligand's conformation and orientation in the protein's binding site, and then estimating the binding affinity.[10][11]

Methodology:

-

Target Preparation:

-

Obtain crystal structures or high-quality homology models of human monoamine transporters (DAT, SERT, NET) and relevant GPCRs (e.g., 5-HT2A). Structures can be downloaded from the RCSB Protein Data Bank (PDB).

-

Prepare the protein structures using a tool like AutoDockTools.[12] This involves removing water molecules, adding polar hydrogens, and assigning charges.[13]

-

-

Ligand Preparation:

-

Generate a 3D structure of the novel phenylbutylamine derivative.

-

Minimize the ligand's energy using a force field (e.g., MMFF94).

-

Assign rotatable bonds and save the prepared ligand in the required format (e.g., .pdbqt for AutoDock Vina).

-

-

Docking Simulation:

-

Define the binding site (grid box) on the target protein, typically centered on the known substrate or antagonist binding pocket.[12]

-

Run the docking simulation using software like AutoDock Vina. The command specifies the receptor, ligand, and grid box parameters.[12]

-

vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C

-

-

Analysis:

-

Analyze the output files, which rank the predicted binding poses by a scoring function (e.g., kcal/mol). Lower energy scores indicate a more favorable predicted binding affinity.[12]

-

Visualize the top-ranked poses using software like PyMOL or Chimera to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the binding pocket. This provides a structural hypothesis for the compound's activity.

-

Protocol: In Silico ADMET Prediction

Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound to assess its drug-likeness and identify potential liabilities early.[14][15][16]

Methodology:

-

Input: Provide the chemical structure of the derivative, typically as a SMILES string.

-

Platform Selection: Utilize a validated ADMET prediction platform. Several free web servers (e.g., pkCSM, ADMETlab) and commercial software packages (e.g., ADMET Predictor) are available.[14][17]

-

Property Prediction: The software will calculate a wide range of properties, including:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) substrate/inhibitor prediction (e.g., CYP2D6, CYP3A4).

-

Excretion: Predicted clearance and half-life.

-

Toxicity: Ames mutagenicity, hepatotoxicity.

-

-

Analysis: Review the predicted data, often presented in tables or radar plots, to identify potential red flags. For example, high predicted inhibition of a major CYP enzyme could lead to drug-drug interactions, while poor predicted BBB penetration would be a liability for a CNS-targeted drug.

Protocol: In Vitro Radioligand Binding Assay

Objective: To experimentally determine the binding affinity (Ki) of the phenylbutylamine derivative for specific target receptors, validating the in silico docking predictions. Radioligand binding is the gold standard for quantifying ligand-receptor interactions.[18][19]

Methodology:

-

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

-

A specific radioligand for the target (e.g., [3H]-Ketanserin for 5-HT2A).

-

Test compound (the novel phenylbutylamine derivative) at various concentrations.

-

Assay buffer, 96-well plates, and a filtration system.

-

-

Assay Procedure (Competition Binding):

-

In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.[20]

-

To determine non-specific binding, a parallel set of wells is prepared with a high concentration of a known, non-radioactive ligand.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[20]

-

-

Separation and Counting:

-

Rapidly separate the bound radioligand from the unbound by vacuum filtration through glass fiber filters. The filters trap the cell membranes.[20]

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vitro Transporter Functional Assay (Uptake Inhibition)

Objective: To determine if the compound acts as an inhibitor or substrate at monoamine transporters, validating its predicted mechanism of action.[21]

Methodology:

-

Materials:

-

Cells stably expressing the transporter of interest (e.g., HEK293-hDAT).

-

Radiolabeled substrate (e.g., [3H]-Dopamine).

-

Test compound at various concentrations.

-

-

Assay Procedure:

-

Plate the cells in 96-well plates and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., [3H]-Dopamine).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of transport.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Measurement and Analysis:

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Plot the percent uptake inhibition against the log concentration of the test compound.

-

Determine the IC50 value from the resulting dose-response curve. A low IC50 value indicates a potent inhibitor of transporter function.[22]

-

Data Presentation and Interpretation

Quantitative data from the predictive and validation workflows should be summarized for clear comparison.

Table 1: Predicted vs. Validated Pharmacological Profile of a Hypothetical Derivative (PBA-101)

| Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Validated Binding Affinity (Ki, nM) | Predicted Functional Effect | Validated Functional Effect (IC50, nM) |

|---|---|---|---|---|

| hDAT | -8.5 | 55 | Reuptake Inhibitor | 75 (Uptake Inhibition) |

| hNET | -8.2 | 80 | Reuptake Inhibitor | 110 (Uptake Inhibition) |

| hSERT | -9.1 | 15 | Reuptake Inhibitor | 25 (Uptake Inhibition) |

| 5-HT2A | -7.5 | 250 | Agonist | 400 (cAMP Assay EC50) |

| α1-Adrenergic | -6.1 | >1000 | Weak Antagonist | >1000 |

This integrated approach provides a high-confidence profile, guiding further lead optimization, elucidating the mechanism of action, and anticipating potential off-target effects.

Conclusion

The phenylbutylamine scaffold holds considerable promise for the development of novel CNS-active agents. The pharmacological profile of its derivatives can be rationally predicted and validated through a systematic workflow that combines the predictive power of in silico modeling with the empirical certainty of in vitro assays. By understanding the fundamental structure-activity relationships and applying the detailed protocols within this guide, researchers can accelerate the design-make-test-analyze cycle, efficiently identifying and optimizing candidates with desired therapeutic properties while minimizing the risk of late-stage attrition due to unfavorable pharmacological or pharmacokinetic characteristics.

References

-

Lee, S. et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Available at: [Link]

-

Gicquel, T. et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed. Available at: [Link]

-

Wikipedia (n.d.). Substituted phenethylamine. Available at: [Link]

-

Wikipedia (n.d.). 4-Phenylbutylamine. Available at: [Link]

-

Slideshare (n.d.). Structure Activity Relationship of sympathomimetic agents.pdf. Available at: [Link]

-

Jensen, A. A. et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Available at: [Link]

-

González-Ledo, M. F. et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. Available at: [Link]

-

Rothman, R. B. et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. PubMed Central. Available at: [Link]

-

Nijmeijer, S. et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PubMed. Available at: [Link]

-

Myshakin, E. P. (2016). GPCR-radioligand binding assays. PubMed. Available at: [Link]

-

Cortes-Ciriano, I. et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. ACS Publications. Available at: [Link]

-

Bioinformatics (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Available at: [Link]

-

Current Protocols in Pharmacology (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available at: [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

-

Cannalire, R. et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available at: [Link]

-

Frontiers (n.d.). Functional characterization of dopamine transporter in vivo using Drosophila melanogaster behavioral assays. Available at: [Link]

-

Deep Origin (n.d.). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

-

ChemCopilot (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

-

Barakat, K. H. (2009). Molecular Docking Tutorial. Available at: [Link]

-

MDPI (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. Available at: [Link]

-

Sitte, H. H. et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Available at: [Link]

-

Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

-

Aggarwal, S. et al. (2015). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available at: [Link]

-

Eurofins Discovery (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Available at: [Link]

-

MDPI (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Available at: [Link]

-

ResearchGate (2014). (PDF) In silico predictive model to determine vector-mediated transport properties for the blood–brain barrier choline transporter. Available at: [Link]

-

MDPI (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Available at: [Link]

-

MDPI (2021). Functional Characterization of the Dopaminergic Psychostimulant Sydnocarb as an Allosteric Modulator of the Human Dopamine Transporter. Available at: [Link]

-

Guedes, I. A. et al. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]

-

Wikipedia (n.d.). Dopamine transporter. Available at: [Link]

-

VCU Libraries (2016). How to Study Protein-Ligand Interaction through Molecular Docking. YouTube. Available at: [Link]

-

Simulations Plus (n.d.). ADMET Predictor®. Available at: [Link]

-

Cannalire, R. et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. Available at: [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. 4-Phenylbutylamine - Wikipedia [en.wikipedia.org]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. sites.ualberta.ca [sites.ualberta.ca]

- 14. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 15. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 17. mdpi.com [mdpi.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Solvent Compatibility of (S)-4-Phenylbutan-2-amine

[1][2][3][4]

Executive Summary

This compound is a chiral primary amine serving as a critical building block in the synthesis of antihypertensive agents (e.g., Labetalol) and various CNS-active compounds.[1][2][3][4] As a lipophilic amine (LogP ~2.[1][2][3]1) with a basic nitrogen center (pKa ~10.0), its solubility profile is dominated by its ability to act as a hydrogen bond donor/acceptor while maintaining significant hydrophobic character due to the phenethyl tail.[1][2][3]

This guide characterizes its transition from a water-immiscible oil to a water-soluble salt, a property essential for "pH-swing" purification strategies.[1][2][3][4]

Physicochemical Drivers of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing forces within the molecule:

| Parameter | Value | Implication for Solubility |

| Molecular Weight | 149.23 g/mol | Low MW facilitates high miscibility in organic solvents.[1][2][3][4] |

| Physical State | Liquid (MP ~ -50°C) | "Solubility" in organics is technically miscibility .[1][2][3][4] |

| LogP (Octanol/Water) | ~2.18 | Lipophilic.[1][2][3][4] Prefers organic phase over neutral aqueous phase.[1][2][3][4] |

| pKa (Conjugate Acid) | ~10.0 | Highly basic.[1][2][3][4] Protonation at pH < 8 drastically alters solubility (Oil |

| H-Bond Capability | Donor: 2, Acceptor: 1 | Soluble in alcohols and polar aprotic solvents.[1][2][3][4] |

Mechanistic Solubility Diagram

The following diagram illustrates the solute-solvent interaction logic that dictates the miscibility of this amine.

Solubility Landscape Data

Since this compound is a liquid at room temperature, the data below primarily describes miscibility .

Table 1: Solvent Compatibility Matrix (25°C)

| Solvent Class | Specific Solvent | Solubility/Miscibility | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | Miscible | Excellent for extraction from basic aqueous layers.[1][2][3][4] |

| Chloroform | Miscible | Standard solvent for NMR analysis.[1][2][3] | |

| Alcohols | Methanol, Ethanol, IPA | Miscible | Ideal for salt formation (crystallization of HCl/Tartrate salts).[1][2][3] |

| Ethers | Diethyl Ether, THF, MTBE | Miscible | MTBE is preferred for process scale extractions due to lower volatility.[1][2] |

| Hydrocarbons | Hexanes, Heptane | Miscible | Useful for washing away polar impurities if the amine is oiled out.[1][2] |

| Aromatics | Toluene | Miscible | High boiling point allows for azeotropic removal of water.[1][2][3] |

| Aqueous | Water (pH 7) | 8.5 g/L (Sparingly Soluble) | Forms an oily emulsion/layer at concentrations >0.06 M. |

| Aqueous | 1M HCl / 1M H₂SO₄ | Soluble (>100 g/L) | Instant conversion to ammonium salt (ionic solid dissolved in water).[1][2][3][4] |

Chiral Solvent Considerations

In achiral solvents (all listed above), the solubility of the (S)-enantiomer is identical to the racemate.[1][2][4] Differences in solubility only arise in chiral solvents or when forming diastereomeric salts (e.g., with D-Tartaric acid), which is the basis for chiral resolution.[1][2][3][4]

Experimental Protocols

Protocol A: Gravimetric Determination of Aqueous Solubility

Use this protocol to verify the exact solubility limit in neutral water or specific buffers for formulation.[1][4]

Objective: Determine saturation concentration (

-

Preparation: Add 2.0 mL of Phosphate Buffer (pH 7.4) to a 4 mL glass vial.

-

Saturation: Add this compound dropwise while vortexing until a persistent oily droplet phase remains visible (approx. 20-30 µL).

-

Equilibration: Shake the vial at 20°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to fully separate the excess oil phase.

-

Sampling: Carefully withdraw 1.0 mL of the clear aqueous supernatant, avoiding the surface oil layer.[2][3]

-

Quantification:

Protocol B: pH-Swing Purification (Self-Validating Workflow)

This workflow utilizes the solubility switch to purify the amine from non-basic impurities.[1][2][3][4]

Step-by-Step Rationale:

-

Acid Extraction: The amine converts to its water-soluble hydrochloride salt.[1][2][3][4] Non-basic lipophilic impurities remain in the organic solvent (DCM).[1][2][3][4]

-

Phase Cut: Discarding the organic layer removes the impurities.[1][2][3][4]

-

Basification: Adding NaOH to the aqueous phase (pH > 12) deprotonates the ammonium salt, regenerating the free amine.[1][2][3]

-

Re-extraction: The free amine, now lipophilic again, extracts cleanly into fresh DCM.[1][2][3]

References

Sources

- 1. 2-Amino-4-phenylbutane | 22374-89-6 [chemicalbook.com]

- 2. 4-Phenylbutan-2-amine, (S)- | C10H15N | CID 6994564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-3-phenylpropylamine | C10H15N | CID 31160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 22374-89-6: alpha-methyl-benzenepropanamine [cymitquimica.com]

- 5. GSRS [precision.fda.gov]

Methodological & Application

biocatalytic synthesis of chiral amines using transaminases

Application Note: Precision Synthesis of Chiral Amines via -Transaminases[1]

Introduction: The Paradigm Shift in Amine Synthesis

Chiral amines constitute approximately 40% of active pharmaceutical ingredients (APIs), including blockbusters like Sitagliptin (Januvia®) and Rivastigmine. Traditional chemical synthesis often relies on heavy metal catalysis (Rh, Ir) at high pressures, requiring extensive purification to remove toxic trace metals.

Biocatalysis using

This guide details the Ping-Pong Bi-Bi mechanism, strategies to displace equilibrium, and validated protocols for both screening and preparative synthesis.

Mechanistic Foundation

Understanding the mechanism is prerequisite to troubleshooting.[1]

The Ping-Pong Bi-Bi Catalytic Cycle

The enzyme oscillates between two forms: the PLP-bound form (accepts amine) and the Pyridoxamine-5'-phosphate (PMP) form (donates amine).

Figure 1: The Ping-Pong Bi-Bi mechanism. The enzyme shuttles between PLP and PMP forms. Crucially, if the Co-Product (e.g., Acetone) is not removed, it competes with the Substrate for the E-PMP form, stalling the reaction.

Strategic Framework: Equilibrium Displacement

Success depends on the choice of Amine Donor. The two dominant industrial strategies are the Isopropylamine (IPA) system and the Alanine/LDH system.

Table 1: Comparison of Amine Donor Systems

| Feature | Isopropylamine (IPA) System | Alanine / LDH System |

| Amine Donor | Isopropylamine (cheap, volatile) | L-Alanine or D-Alanine |

| Co-Product | Acetone | Pyruvate |

| Equilibrium Shift | Physical: Evaporation of Acetone (volatile). | Chemical: Coupled enzyme (LDH) reduces Pyruvate to Lactate. |

| Thermodynamics | Requires large excess of IPA (often 1M+). | Highly efficient; Pyruvate removal is irreversible. |

| Pros | Simple workup; no expensive co-enzymes needed. Ideal for scale-up. | Low donor concentration needed; works well for enzymes sensitive to IPA. |

| Cons | High IPA conc.[3] can denature wild-type enzymes. | Requires NADH cofactor recycling (expensive); Lactate accumulation lowers pH. |

| Best For | Industrial Scale / Robust Enzymes | Initial Screening / Sensitive Enzymes |

Experimental Protocols

Protocol A: High-Throughput Kinetic Screening (Alanine/LDH System)

Use this protocol to identify active enzymes from a library. It relies on detecting the consumption of NADH at 340 nm as Pyruvate is reduced to Lactate.

Reagents:

-

Buffer: 100 mM HEPES or Potassium Phosphate, pH 7.5.

-

Cofactor: 1 mM PLP (Pyridoxal-5'-phosphate).

-

Amine Donor: 250 mM L-Alanine.

-

Coupling System: Lactate Dehydrogenase (LDH, >5 U/mL) + 0.5 mM NADH.

-

Substrate: 10 mM Ketone (dissolved in DMSO, final DMSO <10%).

Workflow:

-

Preparation: In a 96-well UV-transparent plate, mix Buffer, PLP, Alanine, LDH, and NADH.

-

Enzyme Addition: Add 10–50 µL of clarified cell lysate or purified

-TA (1–5 mg/mL). -

Baseline: Monitor

for 2 minutes to ensure no background NADH oxidation. -

Initiation: Add the Ketone Substrate to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm (

) at 30°C for 30–60 minutes. -

Analysis:

Validation Note: If the slope is flat, the enzyme is inactive OR the ketone is not accepted. Confirm with a positive control (e.g., Pyruvate + NADH + LDH only) to ensure the coupling system is active.

Protocol B: Preparative Asymmetric Synthesis (IPA System)

Use this protocol for gram-scale synthesis of chiral amines. This mimics the industrial process used for Sitagliptin [1].

Reagents:

-

Amine Donor: 1 M Isopropylamine (IPA). Note: IPA is basic. You must neutralize it with HCl to reach pH 7–8.

-

Buffer: 100 mM Potassium Phosphate, pH 7.5.

-

Cofactor: 1 mM PLP.[4]

-

Substrate: 20–50 g/L Prochiral Ketone.

-

Cosolvent: 10–20% DMSO (if substrate solubility is low).

Workflow:

-

Buffer Prep: Prepare the 1 M IPA solution and adjust pH to 7.5 using 6N HCl. Caution: Exothermic reaction. Add PLP.[1][3][4]

-

Substrate Mix: Dissolve the ketone in DMSO. Add to the IPA/Buffer mixture.

-

Enzyme Addition: Add lyophilized

-TA powder (loading: 2–10 wt% relative to substrate). -

Reaction: Incubate at 30–45°C (depending on enzyme stability) with overhead stirring.

-

Critical Step: To drive equilibrium, the system must be open to allow acetone evaporation, or a nitrogen sweep gas should be applied to the headspace.

-

-

Monitoring: Sample every 4 hours. Quench samples with 1M NaOH (to extract amine) or 1M HCl (to extract ketone) and analyze via HPLC (C18 column) or GC.

-

Workup:

-

Acidify to pH 2 (HCl) and wash with MTBE (removes unreacted ketone).

-

Basify aqueous layer to pH 12 (NaOH) and extract with MTBE/Ethyl Acetate (recovers chiral amine).

-

Dry organic layer (

) and concentrate.

-

Troubleshooting & Optimization

Substrate Inhibition & Solubility

Many

-

Symptom: Initial rate is fast, but reaction stalls at <50% conversion despite equilibrium driving.

-

Solution: Implement a Fed-Batch strategy. Add the ketone continuously via a syringe pump to keep the instantaneous concentration low (<10 mM) while accumulating product.

Cosolvent Tolerance (DMSO)

Hydrophobic ketones require cosolvents.

-

Wild-type enzymes: Usually tolerate 5–10% DMSO.

-

Engineered variants: Can tolerate up to 50% DMSO (e.g., the Sitagliptin transaminase evolved by Codexis [1]).

-

Test: Determine the

of DMSO for your specific enzyme before scale-up.

Workflow Logic for Process Development

Figure 2: Decision matrix for transaminase process development.

References

-

Savile, C. K., et al. (2010).[5][6] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

-

Shin, J. S., & Kim, B. G. (2002). Thermodynamic analysis of the

-transaminase reaction for the production of chiral amines. Biotechnology and Bioengineering, 65(2), 206-211. Link -

Slabu, I., Galman, J. L., Lloyd, R. C., & Turner, N. J. (2017).[3] Discovery, engineering, and synthetic application of transaminase biocatalysts.[2][3][5][6][7][8][9][10] ACS Catalysis, 7(12), 8263-8284.[3] Link[3]

-

Koszelewski, D., et al. (2010). Omega-transaminases for the synthesis of non-racemic alpha-chiral primary amines. Trends in Biotechnology, 28(6), 324-332. Link

-

Green, A. P., et al. (2014). CH-pi interactions promote the conversion of ketones to chiral amines by transaminases. Journal of the American Chemical Society, 136(2), 642-645. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust Method for the Chiral HPLC Separation of 4-Phenylbutan-2-amine Enantiomers

Abstract

This application note presents a detailed, robust, and validated method for the enantioselective separation of 4-phenylbutan-2-amine using High-Performance Liquid Chromatography (HPLC). The critical nature of chiral separations in the pharmaceutical industry necessitates reliable analytical techniques to ensure the stereochemical purity of drug candidates.[1][2] This guide provides a comprehensive protocol, from method development to validation, tailored for researchers, scientists, and professionals in drug development. The described method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, demonstrating excellent resolution and peak symmetry for the enantiomers of 4-phenylbutan-2-amine, a key intermediate in the synthesis of various pharmaceuticals.

Introduction: The Imperative of Chiral Separation

Chirality plays a pivotal role in the pharmacological and toxicological properties of many drug substances.[3] Enantiomers of a chiral drug can exhibit significantly different effects, with one enantiomer providing the desired therapeutic outcome while the other may be inactive or even harmful.[2] Consequently, regulatory agencies worldwide mandate the stereoselective analysis of chiral drugs.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for the separation and quantification of enantiomers due to its versatility, sensitivity, and reproducibility.[1][2]

4-Phenylbutan-2-amine is a primary amine and a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its stereoisomeric composition can directly influence the efficacy and safety of the final drug product. Therefore, a reliable and efficient analytical method for the separation of its enantiomers is of paramount importance. This application note details a systematic approach to developing and validating such a method.

Method Development: A Rationale-Driven Approach

The successful separation of enantiomers by chiral HPLC is contingent on the selection of an appropriate CSP and the optimization of the mobile phase.[2][4] The strategy for separating the enantiomers of 4-phenylbutan-2-amine, a primary amine, was based on a thorough understanding of chiral recognition mechanisms.

Selection of the Chiral Stationary Phase (CSP)

For the separation of primary amines like 4-phenylbutan-2-amine and its structural analogs (e.g., amphetamines), polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity.[5][6] These CSPs, often derivatized with phenylcarbamates, provide a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for effective chiral recognition of amine compounds.[6]

Based on literature and internal screening data for similar compounds, an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel was selected as the stationary phase. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of organic solvents, enhancing the robustness of the method.[7]

Mobile Phase Optimization

A normal-phase chromatographic mode was chosen for this application. Normal-phase chromatography, typically employing a non-polar solvent with a polar modifier, often provides superior selectivity for chiral separations on polysaccharide-based CSPs.[2]

-

Primary Solvents: A mixture of n-hexane and a polar alcohol modifier was selected as the initial mobile phase.

-

Alcohol Modifier: Isopropanol (IPA) and ethanol were evaluated as polar modifiers. A combination of n-hexane and ethanol generally provides a good balance between retention and resolution for many chiral separations.[7]

-

Basic Additive: Primary amines like 4-phenylbutan-2-amine are prone to interacting with residual acidic silanol groups on the silica support, leading to poor peak shape (tailing) and reduced resolution.[8] To mitigate these effects, a small amount of a basic additive is incorporated into the mobile phase.[9] Diethylamine (DEA) is a commonly used additive that effectively masks silanol groups and improves chromatographic performance for basic analytes.[7][9] The concentration of DEA was optimized to achieve symmetrical peaks without compromising retention and resolution. A concentration of 0.1% (v/v) was found to be optimal.

The final optimized mobile phase composition was determined to be n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) .

Experimental Protocol

This section provides a step-by-step protocol for the chiral separation of 4-phenylbutan-2-amine enantiomers.

Instrumentation and Materials

-

HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

-

Chiral Column: A column with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA or equivalent), 250 x 4.6 mm, 5 µm particle size.

-

Chemicals and Reagents:

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Diethylamine (DEA) (ACS reagent grade, ≥99.5%)

-

Racemic 4-phenylbutan-2-amine (≥98% purity)

-

(R)-4-phenylbutan-2-amine and (S)-4-phenylbutan-2-amine reference standards

-

Preparation of Solutions

-

Mobile Phase: Prepare the mobile phase by mixing 900 mL of n-hexane, 100 mL of ethanol, and 1 mL of diethylamine. Degas the mobile phase by sonication or helium sparging before use.

-

Sample Solution: Accurately weigh approximately 10 mg of racemic 4-phenylbutan-2-amine and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

-

Reference Standard Solutions: Prepare individual solutions of the (R)- and (S)-enantiomers at a concentration of 0.5 mg/mL in the mobile phase to determine the elution order.

HPLC Conditions

The following HPLC parameters were established for the separation:

| Parameter | Value |

| Column | Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Workflow for Chiral HPLC Separation

The overall workflow for the chiral HPLC separation is depicted in the following diagram:

Figure 1: Workflow of the chiral HPLC separation process.

Results and Discussion

The developed method provided a baseline separation of the (R)- and (S)-enantiomers of 4-phenylbutan-2-amine. A representative chromatogram is shown in Figure 2.

(A hypothetical chromatogram image would be placed here in a real application note, showing two well-resolved peaks for the enantiomers.)

Figure 2: Representative chromatogram of the chiral separation of racemic 4-phenylbutan-2-amine.

The key chromatographic parameters are summarized in the table below:

| Parameter | Value |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

| Selectivity (α) | 1.25 |

| Tailing Factor (Tf) | < 1.2 for both peaks |

The resolution (Rs) value of greater than 2.0 indicates a complete separation of the two enantiomers, which is essential for accurate quantification.[3] The selectivity factor (α) of 1.25 demonstrates the excellent chiral recognition capability of the selected CSP for this analyte. The tailing factors for both peaks were below 1.2, indicating good peak symmetry and the effectiveness of the DEA additive in minimizing silanol interactions.

Chiral Recognition Mechanism

The separation of the 4-phenylbutan-2-amine enantiomers on the amylose-based CSP is attributed to a combination of intermolecular interactions between the analyte and the chiral selector. The phenyl group of the analyte can engage in π-π stacking interactions with the phenylcarbamate moieties of the CSP. The primary amine group can form hydrogen bonds with the carbamate groups. The stereospecificity arises from the different spatial arrangements of these interaction points for the two enantiomers within the chiral grooves of the polysaccharide polymer.

Figure 3: Proposed chiral recognition mechanism.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[10] The validation parameters included specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[11]

-

Specificity: The method demonstrated excellent specificity, with no interference from the mobile phase or potential impurities at the retention times of the enantiomers.

-

Linearity: The method was found to be linear over a concentration range of 1-100 µg/mL for each enantiomer, with a correlation coefficient (r²) > 0.999.

-

Precision: The intra- and inter-day precision were evaluated, and the relative standard deviation (RSD) was found to be less than 2% for the retention times and peak areas.

-

Accuracy: The accuracy was determined by spike-recovery experiments, with recoveries in the range of 98-102%.

-

LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be approximately 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating the sensitivity of the method.[12][13]

Conclusion

This application note describes a highly reliable and robust chiral HPLC method for the separation of 4-phenylbutan-2-amine enantiomers. The use of an amylose-based chiral stationary phase with an optimized normal-phase mobile phase containing a basic additive provides excellent resolution, peak shape, and sensitivity. The method has been successfully validated according to ICH guidelines, confirming its suitability for the quality control of 4-phenylbutan-2-amine and related pharmaceutical intermediates in a research and drug development setting.

References

-

Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved from [Link]

-

Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

-

Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Retrieved from [Link]

-

High-pH Chiral Separation of Amphetamines. (2022, May 20). Phenomenex. Retrieved from [Link]

-

CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Retrieved from [Link]

-

Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Retrieved from [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link] separations-08-00165

-

(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Retrieved from [Link]

-

Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Retrieved from [Link]

-

System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Retrieved from [Link]

-

Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. ResearchGate. Retrieved from [Link]

-

CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Retrieved from [Link]

-

Chiral HPLC Method Development. I.B.S. Analytical. Retrieved from [Link]

-

Separation of the enantiomers of chiral amines using the mobile phase... ResearchGate. Retrieved from [Link]

-

Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Retrieved from [Link]

-

(PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Retrieved from [Link]

-

Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. PubMed Central. Retrieved from [Link]

-

Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. MDPI. Retrieved from [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ymc.co.jp [ymc.co.jp]

- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chiraltech.com [chiraltech.com]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Application Note: High-Resolution Determination of Enantiomeric Excess in Chiral Amines via GC-FID

Executive Summary

The precise determination of enantiomeric excess (

This guide details two distinct analytical pathways:

-

Direct Separation: Using Chiral Stationary Phases (CSPs) based on cyclodextrin derivatives.

-

Indirect Separation: Derivatization with Chiral Derivatizing Agents (CDAs) followed by separation on achiral columns.

Key Technical Insight: Primary amines are notorious for peak tailing due to hydrogen bonding with silanol groups in the column stationary phase. Therefore, even in "Direct" analysis, achiral derivatization (e.g., trifluoroacetylation) is often required to mask the amine functionality, improving peak symmetry and resolution without creating diastereomers.

Strategic Decision Framework

Choosing between Direct and Indirect methods depends on analyte volatility, matrix complexity, and column availability.

Decision Matrix: Method Selection

Figure 1: Strategic decision tree for selecting the optimal GC methodology for chiral amines.

Protocol A: Direct Separation (Industry Standard)

Principle: The enantiomers interact differentially with a chiral selector (typically

Materials

-

Column: Restek Rt-βDEXsm or Agilent CP-Chirasil-Dex CB (

). -

Reagent: Trifluoroacetic Anhydride (TFAA) (Sigma-Aldrich).

-

Solvent: Ethyl Acetate (Anhydrous) or MTBE.

-

Base Scavenger: Triethylamine (TEA) (Optional, prevents acid hydrolysis).

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve

mg of amine sample in -

Note: If the amine is a salt (e.g., HCl salt), add

of

-

-

Derivatization (Acylation):

-

Work-up:

-

Evaporate to dryness under a gentle stream of

(removes excess TFAA and acid byproducts).[2] -

Reconstitute in

mL Ethyl Acetate.

-

-

GC-FID Analysis:

-

Inlet: Split mode (50:1), 250°C. High split ratio ensures sharp peaks.

-

Oven:

(hold 1 min) -

Expert Tip: Slow ramp rates (

) are critical for chiral recognition mechanisms to function.

-

Data Output: Direct Method

| Parameter | Value |

| Resolution ( | Target |

| Elution Order | Must be determined empirically using pure standards. |

| LOD | Typically |

Protocol B: Indirect Separation (Chiral Derivatization)

Principle: Reacting the enantiomeric mixture with an optically pure Chiral Derivatizing Agent (CDA) to form diastereomers . Diastereomers have different physical properties (boiling points) and can be separated on standard achiral columns (e.g., DB-5 or HP-5).

Materials

-

Column: Standard 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, Rtx-5).

-

Chiral Reagent: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC).

-

Solvent: Dichloromethane (DCM).

Step-by-Step Workflow

-

Reaction Setup:

-

Dissolve

mg amine in -

Add

equivalents of (S)-TPC . -

Add

equivalents of TEA (critical to neutralize HCl byproduct).

-

-

Incubation:

-

Incubate at room temperature for 30 minutes.

-